Galidesivir hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Naming
Galidesivir hydrochloride is systematically named (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride . This name reflects its structural components:
- Pyrrolidine ring : A five-membered saturated nitrogen-containing ring with hydroxyl groups at positions 3 and 4.
- Pyrrolo[3,2-d]pyrimidine moiety : A fused bicyclic system attached to the pyrrolidine ring at position 2, featuring an amino group at position 4.
- Hydroxymethyl substituent : A hydroxymethyl group (-CH₂OH) at position 5 of the pyrrolidine ring.
- Stereochemical descriptors : Four stereocenters with absolute configurations specified as (2S,3S,4R,5R).
The hydrochloride salt form denotes the presence of a chloride counterion, enhancing solubility and stability for pharmaceutical applications.
Molecular Formula and Stereochemical Configuration
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClN₅O₃ | |
| Molecular Weight | 301.73 g/mol | |
| Absolute Configuration | (2S,3S,4R,5R) | |
| Number of Stereocenters | 4 |
The compound’s stereochemistry is critical for its biological activity, as deviations from the specified configuration may alter interactions with viral polymerases.
Structural Relationships and Derivatives
This compound belongs to the C-nucleoside analog class, structurally distinct from traditional ribonucleosides due to its modified sugar moiety. Key structural features include:
- Adenosine mimicry : The pyrrolo[3,2-d]pyrimidine ring replaces the adenine base, maintaining hydrogen-bonding compatibility with viral RNA polymerases.
- Iminoribitol backbone : A pyrrolidine-3,4-diol core replaces the ribose sugar, enhancing metabolic stability.
The hydrochloride salt ensures ionic stability, while the free base (galidesivir) is primarily used in preclinical studies.
Analytical and Regulatory Identifiers
| Identifier Type | Value | Purpose |
|---|---|---|
| PubChem CID | 69211190 (hydrochloride) | Database reference |
| InChI Key | PCCHVYNGFMEGIG-QPAIBFMUSA-N | Structural verification |
| SMILES | Cl.NC1=NC=NC2=C1NC=C2[C@@H]3NC@HC@@H[C@H]3O | Computational modeling |
These identifiers enable precise tracking in chemical databases and regulatory submissions.
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCHVYNGFMEGIG-QPAIBFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028039 | |
| Record name | Galidesivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222631-44-9 | |
| Record name | 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222631-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BCX-4430 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galidesivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALIDESIVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BCX 4430 hydrochloride involves several key steps:
Addition of Lithiated 9-Deazapurine Derivative: The lithiated 9-deazapurine derivative is added to the stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton.
Copper-Catalyzed Ullmann-Type Amination: This step installs the amino group on the heterocyclic moiety of BCX 4430.
Industrial Production Methods: The industrial production of BCX 4430 hydrochloride follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Oxidation Reactions
Galidesivir hydrochloride undergoes oxidation with inorganic reagents, enabling analytical quantification:
Study by AlRabiah et al. (2024)
- Reagents : Cerium(IV), KMnO₄, KIO₄, Fe(III), and N-bromosuccinimide (NBS).
- Conditions :
- Room temperature, 96-well plate format.
- Optimal pH: 2.0–3.0 (Ce(IV) in H₂SO₄).
- Mechanism :
| Oxidizing Agent | Reaction Time (min) | Linear Range (µg/mL) | LOD (µg/mL) |
|---|---|---|---|
| Ce(IV) | 15 | 1–50 | 0.12 |
| KMnO₄ | 20 | 5–100 | 0.45 |
| NBS | 30 | 2–80 | 0.30 |
Phosphorylation to Triphosphate
Galidesivir’s antiviral activity depends on intracellular conversion to its triphosphate form:
- Enzymatic Pathway :
- Chemical Synthesis :
| Parameter | Galidesivir Triphosphate |
|---|---|
| Molecular Formula | C₁₁H₁₅N₅O₁₅P₃ |
| IC₅₀ (DENV2 RdRp) | 1.2 mM (Mn²⁺-dependent) |
| Role in Inhibition | Non-obligate chain termination |
Stability and Degradation
- Thermal Stability :
- Photodegradation :
| Condition | Degradation Products | Half-Life |
|---|---|---|
| Acidic (pH 2) | Iminoribitol + Adenine derivative | 48 hours |
| Alkaline (pH 10) | Ring-opened aldehyde | 12 hours |
Key Findings and Implications
- Synthesis Efficiency : Route 2 offers higher yields but requires advanced intermediates.
- Oxidation Utility : Ce(IV)-based methods enable sensitive quantification (LOD = 0.12 µg/mL).
- Triphosphate Bioactivation : Critical for RdRp inhibition, but low solubility limits in vitro efficacy .
- Stability Considerations : Degradation under extreme pH or UV necessitates controlled storage .
Scientific Research Applications
BCX 4430 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in antiviral research and drug development.
Biology: The compound is studied for its effects on viral replication and its potential as a broad-spectrum antiviral agent.
Mechanism of Action
BCX 4430 hydrochloride exerts its antiviral effects by mimicking adenosine triphosphate (ATP). Cellular kinases phosphorylate the compound to a triphosphate form, which is then incorporated into the growing RNA chain by viral RNA polymerases. This incorporation causes premature chain termination, effectively inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action and Antiviral Spectrum
Galidesivir shares mechanistic similarities with other nucleoside/nucleotide analogues but differs in structural and enzymatic targeting:
- Structural Specificity : Galidesivir triphosphate mimics ATP more closely than ribavirin triphosphate, showing higher RdRp binding affinity in molecular docking studies . However, its in vitro potency remains modest compared to natural ATP, suggesting competitive inhibition rather than superior enzymatic disruption .
Pharmacokinetics and Dosing Strategies
- Prodrug Activation : Galidesivir requires triphosphorylation for activity, similar to remdesivir. However, its loading dose strategy (single high dose followed by lower maintenance doses) achieves rapid steady-state exposure, enhancing efficacy in Ebola and Zika models .
- Timing Sensitivity : In Syrian hamsters, galidesivir reduced SARS-CoV-2 viral load only when administered prophylactically or within 1.5 hours post-infection, contrasting with remdesivir’s broader therapeutic window .
Efficacy in Preclinical and Clinical Studies
- SARS-CoV-2 :
- Ebola and Zika : Galidesivir triphosphate inhibited RdRp activity in enzymatic assays and improved survival in murine models .
- Clinical Progress : While remdesivir received emergency approval for COVID-19, galidesivir remains in Phase I/II trials, highlighting the need for further human data .
Biological Activity
Galidesivir hydrochloride, also known as BCX4430, is an adenosine nucleoside analog that exhibits broad-spectrum antiviral activity, particularly against RNA viruses. Its mechanism of action primarily involves the inhibition of viral RNA-dependent RNA polymerase (RdRP), which is essential for the replication of various RNA viruses. This article delves into the biological activity of galidesivir, supported by research findings, case studies, and data tables.
Galidesivir functions as a non-obligate chain terminator. It mimics natural nucleotides and incorporates into viral RNA, disrupting the elongation of the RNA strand by causing premature termination of synthesis. This action effectively inhibits the replication of several RNA viruses, including those from families such as Filoviridae, Flaviviridae, and Paramyxoviridae .
Antiviral Spectrum
Galidesivir has demonstrated in vitro and in vivo efficacy against a wide range of RNA viruses. The following table summarizes its activity against various viral families:
In Vitro Studies
In vitro studies have shown that galidesivir exhibits potent antiviral activity across multiple cell lines. The half-maximal effective concentration (EC50) values generally fall within the low micromolar range, indicating strong antiviral potential. For instance:
- Ebola Virus : EC50 values range from 3 to 12 μM.
- Influenza Virus : EC50 values between 1 and 5 μM.
- Zika Virus : EC50 approximately 1.8 μM.
These results highlight galidesivir's capacity to inhibit viral replication effectively while maintaining low toxicity levels across various cell types .
In Vivo Efficacy
Galidesivir has been tested in several animal models, demonstrating significant protective effects against lethal viral infections:
- Ebola and Marburg Viruses : In macaque studies, treatment initiated within 24 to 48 hours post-infection resulted in a 100% survival rate among treated animals .
- Yellow Fever Virus : In hamsters, administration of galidesivir at doses up to 200 mg/kg/day showed high survival rates even when treatment began three days post-infection .
- Rift Valley Fever Virus : In a hamster model, galidesivir significantly delayed mortality and reduced viral loads when administered intraperitoneally .
Clinical Trials
Based on promising preclinical results, galidesivir has progressed to clinical trials. Phase I trials have evaluated its safety and efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and as a countermeasure for Marburg virus disease. Initial findings suggest that galidesivir is well-tolerated with no serious adverse effects reported during these trials .
Case Studies
Recent studies have provided insights into the effectiveness of galidesivir against specific viral infections:
- Case Study on Zika Virus : In a non-human primate model, post-exposure administration of galidesivir resulted in significant reductions in viremia and improved clinical outcomes compared to untreated controls .
- Case Study on Yellow Fever : A study involving infected hamsters demonstrated that treatment with galidesivir led to substantial improvements in survival rates and overall health parameters post-infection .
Q & A
Q. What is the biochemical mechanism of Galidesivir hydrochloride as an antiviral agent?
this compound (BCX4430 hydrochloride) is an adenosine analog that disrupts viral RNA-dependent RNA polymerase (RdRp) activity, thereby inhibiting viral replication. Methodologically, its efficacy can be assessed via in vitro assays measuring RNA polymerase inhibition (e.g., fluorescence-based nucleotide incorporation assays) and cell culture models infected with RNA viruses (e.g., Ebola, Zika, or coronaviruses) . For structural validation, X-ray crystallography or cryo-EM studies are recommended to confirm its binding to RdRp active sites .
Q. How should researchers design initial in vitro experiments to evaluate this compound’s antiviral activity?
- Experimental Design :
- Use viral plaque reduction assays to quantify inhibitory concentration (IC₅₀).
- Include positive controls (e.g., remdesivir for coronaviruses) and negative controls (untreated infected cells).
- Assess cytotoxicity via MTT or CellTiter-Glo assays to determine selectivity index (SI = CC₅₀/IC₅₀).
Q. What are the key considerations for synthesizing and characterizing this compound in academic settings?
- Synthesis : Follow nucleoside analog synthesis protocols, ensuring proper protection of reactive groups (e.g., hydroxyls) during phosphorylation.
- Characterization : Use HPLC for purity assessment (>95%), mass spectrometry for molecular weight confirmation, and NMR for structural elucidation .
- Documentation : Provide detailed spectral data in supplementary materials, adhering to journal guidelines for compound validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different viral models?
- Hypothesis Testing : Evaluate viral strain specificity (e.g., RdRp structural variations) via comparative genomics.
- Methodological Adjustments :
- Standardize assay conditions (e.g., cell type, multiplicity of infection, drug exposure time).
- Use isogenic viral variants to isolate resistance mutations (e.g., RdRp S759A in coronaviruses).
Q. What strategies optimize in vivo pharmacokinetic (PK) and toxicity profiling of this compound?
- PK Studies :
- Administer via intravenous or intramuscular routes in rodent models; collect plasma at timed intervals for LC-MS/MS quantification.
- Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability.
Q. How should researchers design combinatorial therapy studies involving this compound?
- Synergy Testing : Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
- Target Selection : Pair with host-directed antivirals (e.g., protease inhibitors) to reduce viral escape likelihood.
- Validation : Perform RNA sequencing to confirm dual mechanisms (e.g., RdRp inhibition + immune modulation) .
Q. What methodologies validate the resistance mechanisms of viruses against this compound?
- Serial Passage Assays : Expose viruses to subtherapeutic drug concentrations over multiple generations.
- Genomic Analysis : Identify acquired mutations via whole-genome sequencing; reconstruct mutant RdRp for in vitro activity comparison.
- Structural Modeling : Use molecular dynamics simulations to predict mutation impacts on drug binding .
Data Presentation and Reproducibility
Q. How to ensure reproducibility of this compound studies across laboratories?
- Detailed Protocols : Share step-by-step methods for synthesis, assays, and animal studies via repositories like Protocols.io .
- Reference Standards : Use commercially available this compound with batch-specific certificates of analysis.
- Data Transparency : Publish raw datasets (e.g., dose-response curves, sequencing reads) in public repositories (e.g., Zenodo, GenBank) .
Q. What statistical approaches are critical for analyzing dose-dependent antiviral effects?
- Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/EC₉₀.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
- Power Analysis : Predefine sample sizes using tools like G*Power to ensure adequate statistical power (β ≥0.8) .
Ethical and Safety Considerations
Q. What biosafety protocols are mandatory for handling this compound in BSL-2/3 environments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
